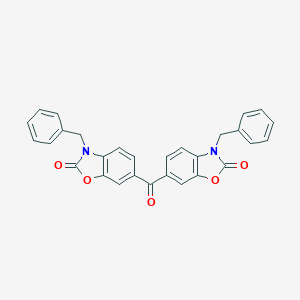![molecular formula C27H25NS B304716 N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine is a chemical compound that belongs to the class of organic compounds known as amines. It is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This, in turn, affects the function of various biological processes.
Biochemical and Physiological Effects:
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have an effect on the central nervous system, including the modulation of dopamine and serotonin levels.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine in lab experiments include its high yield, ease of synthesis, and unique properties. However, there are limitations to its use, including its potential toxicity and the need for specialized equipment and expertise.
Future Directions
The future directions for N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine research include the development of new synthetic methods, the investigation of its potential as a therapeutic agent, and the study of its effects on various biological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine is a unique chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its effects on various biological processes.
Synthesis Methods
The synthesis of N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine involves the reaction between benzylamine and 1,2-diphenyl-2-(phenylsulfanyl)ethanone in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions, and the yield of the product is high.
Scientific Research Applications
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine has various applications in scientific research. It is commonly used in the synthesis of other chemical compounds due to its unique properties. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the structure and function of biological molecules.
properties
Product Name |
N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine |
|---|---|
Molecular Formula |
C27H25NS |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-benzyl-1,2-diphenyl-2-phenylsulfanylethanamine |
InChI |
InChI=1S/C27H25NS/c1-5-13-22(14-6-1)21-28-26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)29-25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
InChI Key |
KIBCXFHHZDMDON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)